Bis(4-isocyanatocyclohexyl)methane
Overview
Description
4,4′ -Methylenebis(cyclohexyl isocyanate), mixture of isomers (HMDI) is an aromatic diisocyanate with good mechanical properties. It is light stable and is resistant to hydrolysis. It is majorly used in the synthesis of polyurethane.
1,1-methylene bis(4-isocyanatocyclohexane) is a clear colorless to light-yellow liquid. (NIOSH, 2016)
Dicyclohexylmethane-4,4'-diisocyanate is a diisocyanate consisting of dicyclohexylmethane with two isocyanate groups at the 4- and 4'-positions. It has a role as an allergen.
Scientific Research Applications
Catalytic Effects in Polymer Science : Bis(4-isocyanatocyclohexyl)methane (H-MDI) has been studied for its reaction kinetics with n-butanol in the presence of various catalysts. This research highlights its application in polymer science, particularly in enhancing the rate of chemical reactions in polymer synthesis (Yilgor & McGrath, 1985).
Synthesis and Structural Characterization : H-MDI is used in the synthesis of bis(4-butoxycarbonylaminocyclohexyl) methane (H12 MDU). This research involved the structural characterization of the synthesized compounds, highlighting its role in complex organic synthesis (Gao et al., 2010).
Dye and Pigment Chemistry : The compound has applications in the synthesis of dyes, such as in the preparation of bis(4-((E)-(2,2-dichloro-1-(4-substitutedphenyl)vinyl)diazenyl)phenyl)methane dyes. This research illustrates its use in developing new colorimetric compounds and studying their molecular interactions (Shikhaliyev et al., 2018).
Catalytic Asymmetric Reactions : In the field of asymmetric synthesis, bis(iodozincio)methane transforms isocyanates, such as H-MDI, into enolate equivalents of amides, leading to catalytic asymmetric Reformatsky-type reactions. This showcases its utility in creating chiral compounds, essential in various fields including pharmaceuticals (Haraguchi & Matsubara, 2014).
Textile Industry Applications : H-MDI has been studied for its reaction with cotton to produce wash-wear fabrics. This application is significant in the textile industry, especially for enhancing fabric qualities such as wrinkle recovery and resistance to various forms of degradation (Verburg & Snowden, 1967).
Bioactive Compound Synthesis : H-MDI is utilized in the synthesis of bis(indolyl)methanes, which are bioactive compounds with potential antibacterial and anti-inflammatory activities. This application demonstrates its importance in pharmaceutical research and development (Sarva et al., 2016).
Molecular Transformations in Organic Chemistry : The compound plays a role in various molecular transformations, such as methylenation of carbonyl compounds and nucleophilic cyclopropanation reactions. These transformations are essential in organic chemistry for creating diverse molecular structures (Sada et al., 2014).
Green Chemistry Applications : Choline chloride–oxalic acid, a room temperature ionic liquid, catalyzes the synthesis of bis(indolyl)methanes from H-MDI. This application is notable in the context of green chemistry, promoting environmentally friendly and efficient chemical processes (Yadav & Shankarling, 2014).
Safety and Hazards
“Bis(4-isocyanatocyclohexyl)methane” is classified as a poison . It can cause serious eye irritation, respiratory irritation, and skin irritation . It may cause allergy or asthma symptoms or breathing difficulties if inhaled . It’s recommended to use a NIOSH/MSHA approved respirator appropriate for exposure of concern .
Mechanism of Action
Target of Action
Bis(4-isocyanatocyclohexyl)methane, also known as Hylene W, is a type of isocyanate . Isocyanates are known to react with many classes of compounds, releasing toxic gases . .
Mode of Action
Hylene W reacts exothermically with compounds such as amines, aldehydes, alcohols, alkali metals, ketones, mercaptans, strong oxidizers, hydrides, phenols, and peroxides . This can cause vigorous releases of heat . Some isocyanates, including Hylene W, react with water to form amines and liberate carbon dioxide .
Biochemical Pathways
It is known that isocyanates can interfere with various biological processes due to their reactivity .
Pharmacokinetics
Due to its reactivity, it is likely that hylene w can be absorbed and distributed in the body through inhalation, ingestion, or skin contact .
Result of Action
Exposure to Hylene W can cause irritation to the eyes, skin, and respiratory system. It can also cause skin and respiratory sensitization, leading to symptoms such as chest tightness, difficulty breathing, cough, dry throat, wheezing, pulmonary edema, and skin blisters .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Hylene W. For instance, it is known to react with water, which can affect its stability and reactivity . Moreover, it is light stable and resistant to hydrolysis . Its action can also be influenced by temperature, as it may slowly polymerize if heated above 50°C .
Biochemical Analysis
Biochemical Properties
Bis(4-isocyanatocyclohexyl)methane plays a crucial role in biochemical reactions, particularly in the formation of urethane linkages. It reacts with amines, alcohols, and water to form urea, urethane, and carbon dioxide, respectively . This compound interacts with various enzymes and proteins, including those involved in detoxification processes. For instance, it can react with glutathione, a tripeptide involved in cellular protection against oxidative stress, leading to the formation of glutathione conjugates . These interactions highlight the compound’s potential to modify protein function and cellular metabolism.
Cellular Effects
This compound has been shown to affect various cell types and cellular processes. It can induce cytotoxicity in respiratory epithelial cells, leading to cell death and inflammation . Additionally, this compound can alter cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth and differentiation . Changes in gene expression have also been observed, with upregulation of genes associated with stress responses and downregulation of genes involved in cell proliferation . These effects underscore the compound’s potential to disrupt normal cellular function and contribute to adverse health outcomes.
Molecular Mechanism
The molecular mechanism of this compound involves its high reactivity with nucleophilic groups in biomolecules. It can form covalent bonds with amino acids in proteins, leading to enzyme inhibition or activation . For example, it can inhibit cytochrome c oxidase, a key enzyme in the mitochondrial electron transport chain, by binding to its active site . This inhibition disrupts cellular respiration and energy production, contributing to the compound’s cytotoxic effects. Additionally, this compound can induce oxidative stress by generating reactive oxygen species (ROS), further damaging cellular components .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard conditions but can slowly polymerize when exposed to heat or moisture . Long-term exposure to this compound has been associated with chronic respiratory issues and persistent inflammation in in vitro and in vivo studies . These findings suggest that the compound’s effects can accumulate over time, leading to prolonged adverse health effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can cause mild irritation and sensitization, while higher doses can lead to severe toxicity and organ damage . For instance, inhalation of high concentrations of this compound has been shown to cause pulmonary edema and respiratory distress in rats . These dose-dependent effects highlight the importance of understanding the compound’s toxicity thresholds to ensure safe handling and use.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to its detoxification and excretion. The compound is metabolized by enzymes such as cytochrome P450 and glutathione S-transferase, leading to the formation of water-soluble metabolites that can be excreted in the urine . These metabolic processes help to reduce the compound’s toxicity and facilitate its elimination from the body. The formation of reactive intermediates during metabolism can also contribute to cellular damage and toxicity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can bind to transport proteins such as albumin, which facilitates its distribution throughout the body . The compound’s lipophilic nature allows it to accumulate in fatty tissues, where it can persist for extended periods . This distribution pattern can influence the compound’s overall toxicity and long-term effects on health.
Subcellular Localization
This compound is primarily localized in the cytoplasm and mitochondria of cells. Its presence in the mitochondria is particularly significant, as it can directly affect mitochondrial function and energy production . The compound can also interact with nuclear proteins, potentially influencing gene expression and cellular responses to stress . These subcellular localizations highlight the compound’s ability to impact multiple cellular compartments and processes.
Properties
IUPAC Name |
1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c18-10-16-14-5-1-12(2-6-14)9-13-3-7-15(8-4-13)17-11-19/h12-15H,1-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KORSJDCBLAPZEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CC2CCC(CC2)N=C=O)N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 | |
Record name | 1,1-METHYLENE BIS(4-ISOCYANATOCYCLOHEXANE) | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18125 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
156515-75-2, 62948-28-1 | |
Record name | Cyclohexane, 1,1′-methylenebis[4-isocyanato-, trimer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=156515-75-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Dicyclohexylmethane diisocyanate homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62948-28-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID3027588, DTXSID30891145 | |
Record name | 1,1-Methylenebis(4-isocyanatocyclohexane) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3027588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (trans,trans)-1,1'-Methylenebis[4-isocyanatocyclohexane] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30891145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
1,1-methylene bis(4-isocyanatocyclohexane) is a clear, colorless to light-yellow liquid. (NIOSH, 2022), Liquid, Clear, colorless to light-yellow liquid; [NIOSH], Clear, colorless to light-yellow liquid. | |
Record name | 1,1-METHYLENE BIS(4-ISOCYANATOCYCLOHEXANE) | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18125 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Cyclohexane, 1,1'-methylenebis[4-isocyanato- | |
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Record name | Dicyclohexylmethane 4,4'-diisocyanate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/115 | |
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Record name | METHYLENE BIS(4-CYCLOHEXYLISOCYANATE) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/386 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
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Record name | Methylene bis(4-cyclohexylisocyanate) | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0412.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
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Flash Point |
greater than 395 °F (NIOSH, 2023), >395 °F | |
Record name | 1,1-METHYLENE BIS(4-ISOCYANATOCYCLOHEXANE) | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18125 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | METHYLENE BIS(4-CYCLOHEXYLISOCYANATE) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/386 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Methylene bis(4-cyclohexylisocyanate) | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0412.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
Reacts with water (NIOSH, 2023), Soluble in acetone, Reacts | |
Record name | 1,1-METHYLENE BIS(4-ISOCYANATOCYCLOHEXANE) | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18125 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | METHYLENE BIS(4-CYCLOHEXYLISOCYANATE) | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7189 | |
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Record name | Methylene bis(4-cyclohexylisocyanate) | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0412.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
1.07 at 77 °F (NIOSH, 2023) - Denser than water; will sink, 1.066 g/cu cm, 1.07 at 77 °F, (77 °F): 1.07 | |
Record name | 1,1-METHYLENE BIS(4-ISOCYANATOCYCLOHEXANE) | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18125 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | METHYLENE BIS(4-CYCLOHEXYLISOCYANATE) | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7189 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | METHYLENE BIS(4-CYCLOHEXYLISOCYANATE) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/386 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Methylene bis(4-cyclohexylisocyanate) | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0412.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Pressure |
0.001 mmHg at 77 °F (NIOSH, 2023), 0.0000233 [mmHg], VP: 0.001 mm Hg at 25 °C, 0.001 mmHg at 77 °F, (77 °F): 0.001 mmHg | |
Record name | 1,1-METHYLENE BIS(4-ISOCYANATOCYCLOHEXANE) | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18125 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Dicyclohexylmethane 4,4'-diisocyanate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/115 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | METHYLENE BIS(4-CYCLOHEXYLISOCYANATE) | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7189 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | METHYLENE BIS(4-CYCLOHEXYLISOCYANATE) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/386 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Methylene bis(4-cyclohexylisocyanate) | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0412.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Mechanism of Action |
Skin sensitization with chemical allergens is associated with the activation and proliferation of lymphocytes in lymph nodes draining the site of exposure. As lymphocyte activation is regulated by the action of cytokines, /the authors have/ investigated the nature and kinetics of cytokine production by draining lymph node cells (LNC) from mice, following their primary exposure to chemical allergens. Both interleukin-1 (IL-1) and IL-6 were induced in a biphasic manner following primary exposure of mice to oxazolone or to dicyclohexylmethane-4,4'-diisocyanate (HMDI). ...Increased IL-4 production was observed only when LNC were prepared 96 hr following sensitization. Despite vigorous lymphocyte proliferation there was no evidence for IL-2 production by draining LNC. | |
Record name | METHYLENE BIS(4-CYCLOHEXYLISOCYANATE) | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7189 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Clear, colorless to light-yellow liquid | |
CAS No. |
5124-30-1, 13622-90-7, 17901-48-3, 18937-00-3, 28605-81-4 | |
Record name | 1,1-METHYLENE BIS(4-ISOCYANATOCYCLOHEXANE) | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18125 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Hydrogenated MDI | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5124-30-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Methylene bis(4-cyclohexylisocyanate) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005124301 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,4'-Diisocyanatodicyclohexylmethane, trans,trans- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013622907 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,4'-Diisocyanatodicyclohexylmethane, cis,trans- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017901483 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,4'-Diisocyanatodicyclohexylmethane, cis,cis- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018937003 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclohexane, 1,1'-methylenebis(isocyanato- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028605814 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclohexane, 1,1'-methylenebis[4-isocyanato-, (trans,trans)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Cyclohexane, 1,1'-methylenebis[4-isocyanato- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,1-Methylenebis(4-isocyanatocyclohexane) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3027588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (trans,trans)-1,1'-Methylenebis[4-isocyanatocyclohexane] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30891145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4'-methylenedicyclohexyl diisocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.512 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4,4'-DIISOCYANATODICYCLOHEXYLMETHANE, CIS,TRANS- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Y80AJA84R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 4,4'-DIISOCYANATODICYCLOHEXYLMETHANE, TRANS,TRANS- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z717ID22KX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 4,4'-DIISOCYANATODICYCLOHEXYLMETHANE, CIS,CIS- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P815VNF99I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | METHYLENE BIS(4-CYCLOHEXYLISOCYANATE) | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7189 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | METHYLENE BIS(4-CYCLOHEXYLISOCYANATE) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/386 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Isocyanic acid, methylenedi-4,1-cyclohexylene ester | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh-rtecs/NQ8D24D0.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Melting Point |
less than 14 °F (NIOSH, 2023), <14 °F | |
Record name | 1,1-METHYLENE BIS(4-ISOCYANATOCYCLOHEXANE) | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18125 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | METHYLENE BIS(4-CYCLOHEXYLISOCYANATE) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/386 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Methylene bis(4-cyclohexylisocyanate) | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0412.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.